

Application Note: Experimental Setup & Protocols for 4-Methyl-3-nitrophenolate Reactions

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Compound of Interest

Compound Name: 4-Methyl-3-nitrophenolate

Cat. No.: B1183072

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Executive Summary

4-Methyl-3-nitrophenol (CAS 2042-14-0), also known as 3-nitro-p-cresol, is a critical building block in the synthesis of pharmaceutical intermediates (specifically kinase inhibitors and anti-infectives), agrochemicals (organophosphorus pesticides), and high-performance dyes.[1][2][3][4][5] Its reactivity is dominated by the electron-withdrawing nitro group (

) ortho to the methyl group and meta to the hydroxyl group, creating a unique electronic environment that facilitates regioselective nucleophilic substitutions and reductions.

This guide provides validated experimental protocols for the two most common transformations of 4-Methyl-3-nitrophenol: Nitro-Group Reduction (to 3-amino-4-methylphenol) and O-Alkylation (etherification). It includes safety mandates, reaction setups, and analytical characterization methods.

Chemical Profile & Safety

Physicochemical Properties

Property	Data	Relevance
Formula		MW: 153.14 g/mol
Appearance	Yellow crystalline powder	Visual purity indicator (darkening indicates oxidation)
Melting Point	78–81 °C	Low MP requires careful drying (avoid high vac >50°C)
pKa	~8.66	More acidic than p-cresol (pKa ~10.[2]3) due to
Solubility	Soluble in EtOAc, MeOH, DMF; Slightly soluble in	Use organic solvents for reaction; aqueous workup feasible

Safety & Handling (Critical)

- Nitro Group Hazards: While stable, nitro-aromatics can be energetic. Avoid heating crude residues above 100°C without DSC testing.
- Toxicity: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Handle in a fume hood.
- Incompatibility: Incompatible with strong bases and reducing agents (unless controlled).

Experimental Protocol A: Catalytic Reduction to 3-Amino-4-methylphenol

Objective: Selective reduction of the nitro group to an amine without affecting the aromatic ring. [6] This is the primary pathway for generating aniline-based pharmaceutical intermediates.

Reaction Mechanism & Logic

We utilize Catalytic Hydrogenation (

/Pd-C) over chemical reduction (Fe/HCl) for pharmaceutical applications to minimize metal waste and simplify purification.

- Catalyst: 10% Palladium on Carbon (Pd/C). High surface area ensures rapid turnover.
- Solvent: Methanol (MeOH). High solubility of substrate and product; easy removal.
- Control: Monitoring

uptake is critical to prevent over-reduction (though rare with phenols).

Step-by-Step Procedure

Reagents:

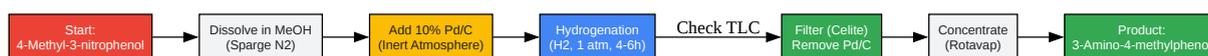
- 4-Methyl-3-nitrophenol (10.0 g, 65.3 mmol)
- 10% Pd/C (0.5 g, 5 wt% loading)
- Methanol (100 mL, HPLC Grade)
- Hydrogen gas (balloon or low-pressure line)

Workflow:

- Dissolution: In a 250 mL three-neck round-bottom flask (RBF), dissolve 10.0 g of 4-Methyl-3-nitrophenol in 100 mL Methanol.
- Inerting: Sparge the solution with Nitrogen () for 10 minutes to remove dissolved oxygen (prevents catalyst ignition).
- Catalyst Addition: Carefully add 0.5 g Pd/C. **WARNING:** Pd/C can ignite methanol vapor in air. Add under flow or as a water-wet slurry.
- Hydrogenation:
 - Evacuate the flask and backfill with Hydrogen () three times.

- Attach a hydrogen balloon (1 atm) or set pressure reactor to 30 psi.
- Stir vigorously at Room Temperature (20–25°C) for 4–6 hours.
- Monitoring: Check reaction progress via TLC (50% EtOAc/Hexane). The yellow starting material spot () should disappear, replaced by a polar, UV-active amine spot ().
- Workup:
 - Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with 20 mL MeOH.
 - Note: Keep the catalyst wet during disposal to prevent pyrophoric ignition.
 - Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield a brown solid.
- Purification: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.

Visual Workflow (Graphviz)



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Figure 1: Workflow for the catalytic hydrogenation of 4-Methyl-3-nitrophenol.

Experimental Protocol B: O-Alkylation (Ether Synthesis)

Objective: Functionalization of the phenolic hydroxyl group to create ether derivatives (e.g., for agrochemical active ingredients).

Reaction Mechanism

This is a standard Williamson Ether Synthesis. The presence of the nitro group increases the acidity of the phenol, making deprotonation by weak bases (like

) efficient.

- Base: Potassium Carbonate () .^[7] Anhydrous.
- Solvent: DMF (Dimethylformamide) or Acetone. DMF is preferred for faster kinetics due to better solubility of the phenolate anion.
- Electrophile: Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide).

Step-by-Step Procedure

Reagents:

- 4-Methyl-3-nitrophenol (1.53 g, 10 mmol)
- Potassium Carbonate (2.07 g, 15 mmol, 1.5 eq)
- Methyl Iodide (MeI) (1.70 g, 12 mmol, 1.2 eq)
- DMF (15 mL, Dry)

Workflow:

- Deprotonation: In a 50 mL flask, combine 4-Methyl-3-nitrophenol and in DMF. Stir at Room Temperature for 30 minutes. The solution will turn bright yellow/orange, indicating the formation of the nitrophenolate anion.
- Addition: Add Methyl Iodide dropwise via syringe. (Caution: MeI is toxic and volatile).
- Reaction: Stir at Room Temperature for 3–12 hours. If using less reactive halides (e.g., alkyl bromides), heat to 60°C.
- Quench: Pour the reaction mixture into 100 mL ice-water. The product usually precipitates.^[7]

- Extraction: If oil forms, extract with Ethyl Acetate (mL). Wash organics with water () and brine () to remove DMF.
- Drying: Dry over , filter, and concentrate.

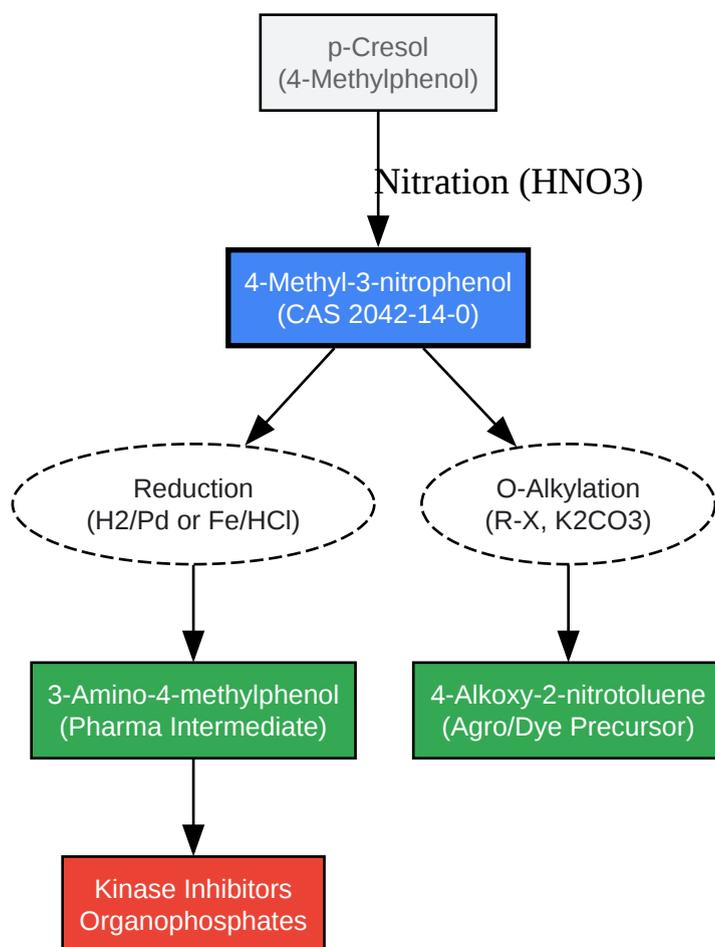
Analytical Characterization (HPLC)

To validate purity and conversion, use the following HPLC method. The nitro group provides a strong UV chromophore.

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	5% B to 95% B over 10 min; Hold 2 min.
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm (aromatic) and 280 nm (phenol/nitro)
Retention Times	3-Amino-4-methylphenol: ~2.5 min (Polar) 4-Methyl-3-nitrophenol: ~5.8 min O-Alkylated Product: ~7.5 min (Non-polar)

Pathway Visualization

The following diagram illustrates the chemical connectivity and potential downstream applications.



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Figure 2: Synthesis and reaction pathways for 4-Methyl-3-nitrophenol.

References

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